

# The Selectivity Profile of GBR 12935: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **GBR 12935**, a potent and selective dopamine transporter inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the binding affinities of **GBR 12935** at various neurotransmitter transporters and off-target sites, outlines the experimental methodologies used to determine these properties, and visualizes key concepts and workflows.

# **Core Data Presentation: Quantitative Selectivity Profile**

**GBR 12935** is characterized by its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT)[1]. The following tables summarize the quantitative data on the binding affinity and functional potency of **GBR 12935** and its related compound, GBR 12909.

Table 1: Binding Affinity of **GBR 12935** for Monoamine Transporters



| Target                                     | Species     | Preparation                 | Radioligand      | Parameter | Value (nM) |
|--------------------------------------------|-------------|-----------------------------|------------------|-----------|------------|
| Dopamine<br>Transporter<br>(DAT)           | Rat         | Striatal<br>Membranes       | [3H]GBR<br>12935 | Kd        | 5.5[2]     |
| Dopamine<br>Transporter<br>(DAT)           | Human       | Caudate<br>Nucleus          | [3H]GBR<br>12935 | Kd        | 2.34[3]    |
| Dopamine<br>Transporter<br>(DAT)           | Dog         | Striatal<br>Homogenate<br>s | [3H]GBR<br>12935 | Kd        | 1.8[4]     |
| Dopamine<br>Transporter<br>(DAT)           | COS-7 Cells | Kd                          | 1.08[5]          |           |            |
| Norepinephri<br>ne<br>Transporter<br>(NET) | Rat         | Ki                          | >1000            | _         |            |
| Serotonin<br>Transporter<br>(SERT)         | Rat         | Ki                          | >1000            | -         |            |

Table 2: Inhibitory Potency of GBR Compounds on Dopamine Uptake

| Compound  | Preparation                | Parameter | Value (nM) |
|-----------|----------------------------|-----------|------------|
| GBR 12909 | Synaptosomes               | Ki        | 1[1]       |
| GBR 12935 | Brain Synaptic<br>Vesicles | IC50      | 34-45[6]   |
| GBR 12909 | Brain Synaptic<br>Vesicles | IC50      | 34-45[6]   |

Table 3: Off-Target Binding Profile of GBR 12935 and Related Compounds



| Target                                                                 | Compound                                     | Parameter | Value (nM) |
|------------------------------------------------------------------------|----------------------------------------------|-----------|------------|
| Histamine H1<br>Receptor                                               | GBR 12909                                    | Ki        | ~20[1]     |
| Dopamine D1<br>Receptor                                                | GBR 12909                                    | Ki        | >100[1]    |
| Dopamine D2<br>Receptor                                                | GBR 12909                                    | Ki        | >100[1]    |
| Serotonin 5-HT1A<br>Receptor                                           | GBR 12909                                    | Ki        | >100[1]    |
| Serotonin 5-HT2<br>Receptor                                            | GBR 12909                                    | Ki        | >100[1]    |
| Alpha-1 Adrenergic<br>Receptor                                         | GBR 12909                                    | Ki        | >100[1]    |
| Muscarinic, Alpha-2,<br>Beta-1+2, GABA,<br>Benzodiazepine<br>Receptors | eta-1+2, GABA,<br>GBR 12909<br>enzodiazepine |           |            |
| Cytochrome P450<br>2D6 (CYP2D6)                                        | GBR 12935                                    | Kd        | 42.2       |

It is important to note that **GBR 12935** also binds to a non-dopaminergic "piperazine acceptor site," which has been identified as cytochrome P450IID6 in the human brain[1]. This binding is not displaced by dopamine.

## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments cited in this guide.

### [3H]-GBR 12935 Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of **GBR 12935** to the dopamine transporter.



- 1. Membrane Preparation (from Rat Striatum):
- Euthanize rats and rapidly dissect the striata on ice.
- Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, with protease inhibitors)[7].
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris[7].
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes[7].
- Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[7].
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
- 2. Binding Assay:
- On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4)[7].
- The assay is typically performed in a 96-well plate format with a final volume of 250  $\mu$ L per well[7].
- To each well, add the membrane preparation (50-120 μg of protein for tissue), the competing test compound (for competition assays) or buffer, and a solution of [³H]-**GBR 12935**[7].
- For saturation binding experiments, use increasing concentrations of [3H]-GBR 12935.
- To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 1 μM mazindol) is added to a set of wells[8].



- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[7].
- 3. Filtration and Scintillation Counting:
- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[7][9].
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[7].
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- 4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radioligand.
- For saturation binding, plot specific binding against the concentration of [3H]-**GBR 12935** and fit the data to a one-site binding model to determine the Kd and Bmax values.
- For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. The Ki value can then be calculated using the Cheng-Prusoff equation.

#### **Dopamine Uptake Inhibition Assay**

This functional assay measures the ability of **GBR 12935** to inhibit the uptake of dopamine into synaptosomes.

- 1. Synaptosome Preparation:
- Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose solution (e.g., 0.32 M sucrose)[10].
- Homogenize the tissue using a Teflon pestle homogenizer[10].



- Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 10 minutes at 4°C)[10].
- Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the synaptosomes[10].
- Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer)[10].
- Determine the protein concentration of the synaptosomal preparation.
- 2. Uptake Assay:
- Pre-incubate the synaptosomes (containing a specific amount of protein) in the assay buffer at 37°C for a short period (e.g., 10 minutes)[10].
- Add varying concentrations of the test compound (GBR 12935) to the synaptosome suspension.
- Initiate dopamine uptake by adding a fixed concentration of [3H]-dopamine[11].
- To ensure selectivity for DAT, other monoamine transporter inhibitors (e.g., desipramine for NET and citalogram for SERT) can be included in the assay buffer[12].
- Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-dopamine[11].
- 3. Scintillation Counting and Data Analysis:
- Quantify the radioactivity retained on the filters using a liquid scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., cocaine or nomifensine).
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.



Plot the percent inhibition of specific dopamine uptake as a function of the GBR 12935
concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅o
value.

#### **Mandatory Visualizations**

The following diagrams, generated using the DOT language, illustrate key aspects of **GBR 12935**'s selectivity and the experimental workflows.



Click to download full resolution via product page

Caption: Selectivity profile of **GBR 12935** for monoamine transporters and off-target sites.





Click to download full resolution via product page

Caption: Experimental workflow for a [3H]-GBR 12935 radioligand binding assay.





Click to download full resolution via product page

Caption: Regulatory influences on the Dopamine Transporter (DAT).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative properties of the dopamine transport complex in dog and rodent brain: striatal [(3)H]GBR12935 binding and [(3)H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. giffordbioscience.com [giffordbioscience.com]
- 8. [3H]GBR-12935 binding to dopamine uptake sites in rat striatum PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 96-well filtration method for radioligand binding analysis of σ receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiment 5: Neurochemical measures of the dopamine system [bio-protocol.org]
- 11. In vitro uptake assays in synaptosomes [bio-protocol.org]
- 12. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Selectivity Profile of GBR 12935: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674642#what-is-the-selectivity-profile-of-gbr-12935]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com